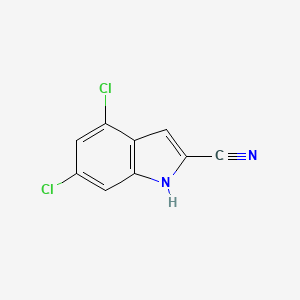
N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide is a chemical compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the reaction of 4-oxoquinazoline with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as mixing, heating, and purification to ensure the compound meets the required specifications for its intended use.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex molecules.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of simpler molecules.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of quinazoline derivatives, while reduction may yield simpler amide compounds.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, such as drug development for various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxoquinazoline: A precursor in the synthesis of N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide.
Quinazolinone Derivatives: Compounds with similar structural features and biological activities.
Uniqueness
This compound stands out due to its unique combination of a quinazolinone core with an N-methylacetamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
60512-92-7 |
|---|---|
Molekularformel |
C11H11N3O2 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
N-methyl-N-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C11H11N3O2/c1-8(15)13(2)14-7-12-10-6-4-3-5-9(10)11(14)16/h3-7H,1-2H3 |
InChI-Schlüssel |
AASCYPNRMHNHTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)N1C=NC2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B11891598.png)

![3H-Cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11891606.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891612.png)
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B11891615.png)



![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11891661.png)
![6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11891665.png)

![5-Methyl-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11891670.png)

